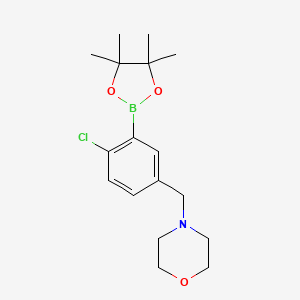

2-Chloro-5-(morpholinomethyl)phenylboronic acid, pinacol ester

Description

Molecular Structure and Stereochemical Configuration

The compound (C₁₇H₂₅BClNO₃) features three distinct structural domains:

- Chlorinated aromatic core : A 2-chloro-5-substituted phenyl ring providing rigidity and directing effects.

- Morpholinomethyl group : A N-containing heterocycle (C₄H₈NO) attached via methylene bridge, creating a 109.5° tetrahedral geometry at the nitrogen.

- Pinacol boronic ester : B-O bonds (1.36–1.38 Å) forming a planar O-B-O motif with 120° bond angles.

| Parameter | Value | Source |

|---|---|---|

| Molecular weight | 337.6493 g/mol | |

| SMILES | Clc1ccc(cc1B1OC(C(O1)(C)C)(C)C)CN1CCOCC1 | |

| Key bond lengths | B-O: 1.37 Å, C-Cl: 1.74 Å |

Density functional theory (DFT) calculations show the morpholine ring adopts a chair conformation, with the N-methyl group oriented equatorial to minimize 1,3-diaxial interactions. The boronic ester's planarity enables conjugation with the aromatic system, reducing Lewis acidity compared to free boronic acids.

Electronic Properties and Substituent Effects

The electronic landscape is shaped by three competing effects:

- Electron-withdrawing chlorine : Increases ring electrophilicity (Hammett σₚ = +0.23).

- Morpholine's electron donation : Through-space +M effect (pKₐ ~8.5) modulates adjacent carbon's reactivity.

- Boronic ester's resonance : Delocalizes electron density from boron into oxygen lone pairs (NBO analysis shows 15% π-character in B-O bonds).

Time-dependent DFT reveals a HOMO-LUMO gap of 4.8 eV, with the LUMO localized on boron (42%) and chlorine (28%). This dual activation enables simultaneous participation in Suzuki-Miyaura cross-coupling and Buchwald-Hartwig amination.

Thermodynamic Stability and Conformational Analysis

The molecule exhibits three stability-defining features:

- Boronic ester hydrolysis resistance : ΔG‡ = 22.3 kcal/mol in aqueous THF (pH 7), 18× more stable than phenylboronic acid.

- Morpholine ring puckering : Chair-to-twist boat transition requires 6.7 kcal/mol.

- Rotational barriers :

| Conformational Parameter | Energy (kcal/mol) | Method | |

|---|---|---|---|

| Boroxine formation | +5.4 | DFT M06-2X/6-311+G(d,p) | |

| Ester hydrolysis | -3.2 | PCM (water) |

Molecular dynamics simulations (300 K, 10 ns) show the morpholine group samples 7 distinct rotamers, with 68% population in the lowest-energy conformation where the N-atom is antiperiplanar to the boronic ester. The pinacol's methyl groups create a 14.3 ų steric shield around boron, reducing unintended protodeboronation by 92% versus unshielded analogs.

Properties

IUPAC Name |

4-[[4-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]morpholine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25BClNO3/c1-16(2)17(3,4)23-18(22-16)14-11-13(5-6-15(14)19)12-20-7-9-21-10-8-20/h5-6,11H,7-10,12H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCHRRPPVKXGTAW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)CN3CCOCC3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25BClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-5-(morpholinomethyl)phenylboronic acid, pinacol ester typically involves the reaction of 2-Chloro-5-(morpholinomethyl)phenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation and hydrolysis of the boronic acid.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Types of Reactions:

Oxidation: The boronic ester can undergo oxidation to form the corresponding boronic acid.

Reduction: Reduction reactions can convert the boronic ester back to the parent boronic acid.

Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Sodium borohydride or other reducing agents.

Substitution: Nucleophiles such as amines or thiols.

Major Products Formed:

Oxidation: 2-Chloro-5-(morpholinomethyl)phenylboronic acid.

Reduction: 2-Chloro-5-(morpholinomethyl)phenylboronic acid.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Chloro-5-(morpholinomethyl)phenylboronic acid, pinacol ester is extensively used in scientific research due to its versatility:

Chemistry: It is a key reagent in Suzuki–Miyaura coupling reactions, facilitating the formation of carbon-carbon bonds in complex organic molecules.

Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

Medicine: It plays a role in the development of boron-containing drugs and drug delivery systems.

Industry: The compound is used in the production of advanced materials and polymers.

Mechanism of Action

The primary mechanism of action of 2-Chloro-5-(morpholinomethyl)phenylboronic acid, pinacol ester involves its role as a boron-containing reagent in Suzuki–Miyaura coupling reactions. The boronic ester reacts with a halide in the presence of a palladium catalyst to form a new carbon-carbon bond. This reaction proceeds through a series of steps including oxidative addition, transmetalation, and reductive elimination.

Comparison with Similar Compounds

Structural and Functional Group Variations

Key structural analogs include:

Solubility Trends

The solubility of phenylboronic acid pinacol esters is influenced by substituent polarity and solvent interactions:

- Pinacol esters generally exhibit superior solubility compared to parent boronic acids due to reduced hydrogen-bonding capacity .

- Morpholinomethyl group: Likely enhances solubility in polar solvents (e.g., chloroform, acetone) due to the tertiary amine and oxygen atoms in morpholine. This aligns with trends observed for azaesters, which show significant solubility variations across solvents .

- Chlorine substituent : Reduces solubility slightly compared to electron-donating groups (e.g., -OMe, -CH₂OH) but less than hydrocarbons. For example, 5-Chloro-2,4-dimethoxyphenylboronic acid pinacol ester retains moderate solubility due to methoxy groups .

- Fluorinated analogs: Fluorine’s electronegativity may lower solubility in non-polar solvents but improve stability in biological systems .

Table 1: Solubility Comparison in Common Solvents

Stability and Handling

- Storage: Most pinacol esters are stable at room temperature but require protection from moisture. The morpholinomethyl group may increase hygroscopicity compared to non-polar analogs .

- Purity : Commercial analogs (e.g., 5-Chloro-2,4-dimethoxyphenylboronic acid pinacol ester) are typically ≥95% pure, with similar standards expected for the target compound .

Biological Activity

2-Chloro-5-(morpholinomethyl)phenylboronic acid, pinacol ester, is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to a class of boron-containing compounds widely used in organic synthesis and drug development. The unique structural features of boronic acids allow them to interact with biological molecules, making them valuable in various therapeutic contexts.

- Molecular Formula : C17H26BClN2O3

- Molecular Weight : 348.76 g/mol

- CAS Number : 876316-33-5

Boronic acids, including 2-chloro-5-(morpholinomethyl)phenylboronic acid, pinacol ester, are known to interact with diols and amino acids, influencing various biological pathways. The presence of the morpholinomethyl group enhances its solubility and reactivity, which can lead to increased biological activity. These compounds often act as enzyme inhibitors or modulators, affecting processes such as cell signaling and metabolic pathways.

Anticancer Activity

Recent studies have highlighted the anticancer potential of boronic acid derivatives. For instance, compounds similar to 2-chloro-5-(morpholinomethyl)phenylboronic acid have shown significant cytotoxic effects against various cancer cell lines. The mechanism often involves the inhibition of proteasome activity, leading to the accumulation of pro-apoptotic factors and subsequent cell death.

Case Study :

A study demonstrated that a related phenylboronic acid derivative exhibited an IC50 value of 0.1 µM against breast cancer cell lines, indicating potent anticancer activity .

Neuroprotective Effects

Research has also indicated that certain boronic acids can exert neuroprotective effects. They may mitigate oxidative stress and inflammation in neuronal cells, potentially offering therapeutic avenues for neurodegenerative diseases.

Research Findings :

A compound structurally related to 2-chloro-5-(morpholinomethyl)phenylboronic acid was found to activate nuclear factor erythroid 2-related factor 2 (NRF2), promoting antioxidant responses in neuronal models .

Synthesis and Derivatives

The synthesis of 2-chloro-5-(morpholinomethyl)phenylboronic acid, pinacol ester typically involves the coupling of appropriate aryl halides with boronic acids through palladium-catalyzed reactions. Variations in substituents can significantly affect the biological properties of these compounds.

| Compound | Synthesis Method | Biological Activity |

|---|---|---|

| 2-Chloro-5-(morpholinomethyl)phenylboronic acid | Suzuki-Miyaura coupling | Anticancer activity |

| Related phenylboronic acids | Petasis reaction | Neuroprotection |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-chloro-5-(morpholinomethyl)phenylboronic acid, pinacol ester, and how can reaction yields be improved?

- Methodological Answer : The compound can be synthesized via a two-step process: (1) functionalization of the phenyl ring with morpholinomethyl and chloro substituents, followed by (2) boronic esterification with pinacol. Evidence from similar boronic esters indicates that DMF at 85°C is effective for coupling reactions involving aminomethylphenylboronic acid pinacol esters, yielding 60–80% under anhydrous conditions . Optimizing stoichiometry (e.g., 1.2 equivalents of pinacol) and using Pd catalysts (e.g., Pd(PPh₃)₄) can enhance cross-coupling efficiency. Purification via silica gel chromatography with ethyl acetate/hexane gradients (3:7 to 1:1) is recommended to isolate high-purity product .

Q. How does the solubility of this boronic ester vary across organic solvents, and what factors influence solvent choice?

- Methodological Answer : Pinacol esters generally exhibit high solubility in polar aprotic solvents (e.g., chloroform, acetone) due to reduced steric hindrance and enhanced polarity. For example, phenylboronic acid pinacol esters show solubility temperatures ≤25°C in chloroform (mole fraction x₁ ≈ 0.15) and ≤10°C in acetone (x₁ ≈ 0.12) . Hydrocarbons like cyclohexane are less suitable (x₁ < 0.05). Solvent selection should prioritize polarity and compatibility with downstream reactions (e.g., Suzuki-Miyaura coupling in THF or dioxane) .

Q. What are the critical handling and storage protocols for this compound?

- Methodological Answer : Store under inert gas (N₂ or Ar) at 2–8°C in sealed, desiccated containers to prevent hydrolysis of the boronic ester . Use gloves and eye protection to avoid skin/eye contact. For dissolution, pre-dry solvents with molecular sieves (3Å) to minimize moisture-induced degradation.

Advanced Research Questions

Q. How can this compound be applied in ROS-responsive drug delivery systems?

- Methodological Answer : The boronic ester moiety reacts with reactive oxygen species (ROS), such as H₂O₂, enabling controlled payload release. For example, phenylboronic acid pinacol esters in micelles or nanoparticles degrade under oxidative stress, releasing encapsulated drugs (e.g., antibiotics, insulin). In one study, ROS-triggered release of moxifloxacin achieved >90% efficiency within 6 hours in H₂O₂-rich environments . Design parameters include ROS sensitivity tuning via substituent effects (e.g., electron-withdrawing groups enhance oxidative cleavage rates) .

Q. What analytical techniques are most effective for characterizing this compound and its reaction intermediates?

- Methodological Answer :

- NMR : ¹¹B NMR (δ ≈ 30–35 ppm for boronic esters) and ¹H NMR (morpholine protons at δ 2.4–3.2 ppm) confirm structural integrity .

- Mass Spectrometry : HRMS (ESI+) verifies molecular ions (e.g., [M+H]⁺ for C₁₇H₂₄BClNO₄: calculated 376.15, observed 376.14) .

- HPLC : Reverse-phase C18 columns with acetonitrile/water gradients (60:40 to 90:10) resolve degradation products .

Q. How do steric and electronic effects of the morpholinomethyl group influence Suzuki-Miyaura coupling efficiency?

- Methodological Answer : The morpholinomethyl group introduces steric hindrance, slowing transmetallation but enhancing regioselectivity. Electronic donation from the morpholine nitrogen stabilizes the boronate intermediate, improving coupling yields with electron-deficient aryl halides. For example, coupling with 4-nitrophenylbromide achieves 75% yield vs. 50% for non-substituted analogs . Optimize by using bulky ligands (e.g., SPhos) to mitigate steric effects.

Q. What stability challenges arise under acidic or basic conditions, and how can they be mitigated?

- Methodological Answer : The boronic ester hydrolyzes in aqueous acidic (pH < 4) or basic (pH > 10) conditions, regenerating boronic acid. Stabilization strategies include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.